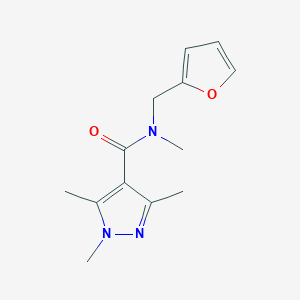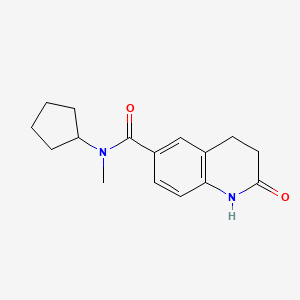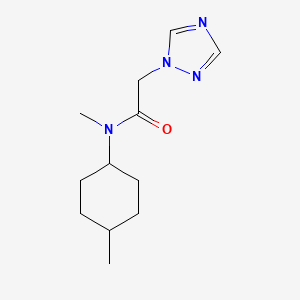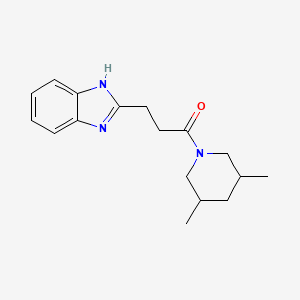
N,6-dimethyl-N-phenylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,6-dimethyl-N-phenylpyridine-3-carboxamide, commonly known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMPP is a potent activator of nicotinic acetylcholine receptors (nAChRs), which are important in various physiological and pathological processes.
Mechanism of Action
DMPP acts as a potent activator of N,6-dimethyl-N-phenylpyridine-3-carboxamide, specifically the α7 subtype. Activation of α7 this compound leads to an influx of calcium ions into the cell, which triggers various intracellular signaling pathways. These signaling pathways are involved in various physiological and pathological processes such as neurotransmitter release, synaptic plasticity, and inflammation.
Biochemical and Physiological Effects
DMPP has been shown to have various biochemical and physiological effects. DMPP enhances the release of acetylcholine, dopamine, and glutamate in the brain, which are important neurotransmitters involved in various physiological processes such as learning and memory, reward, and motivation. Additionally, DMPP has been shown to modulate the activity of immune cells, leading to a reduction in inflammation.
Advantages and Limitations for Lab Experiments
DMPP has several advantages for lab experiments. It is a potent activator of N,6-dimethyl-N-phenylpyridine-3-carboxamide, which makes it an ideal tool for studying the physiological and pathological processes involving these receptors. Additionally, DMPP has a long half-life, which allows for prolonged activation of this compound. However, DMPP has some limitations for lab experiments. It has a narrow therapeutic window, which makes it difficult to use in vivo. Additionally, DMPP is relatively expensive, which limits its use in large-scale experiments.
Future Directions
DMPP has significant potential for therapeutic applications in various diseases. Future research should focus on developing more potent and selective α7 nAChR activators that have a wider therapeutic window and lower toxicity. Additionally, further studies should investigate the potential of DMPP in the treatment of other diseases such as depression and anxiety. Finally, future research should investigate the potential of DMPP in combination therapy with other drugs to enhance its therapeutic efficacy.
Synthesis Methods
DMPP can be synthesized by reacting 3-cyanopyridine with N,N-dimethylaniline in the presence of a catalyst such as zinc chloride. The reaction results in the formation of DMPP with a yield of approximately 70%.
Scientific Research Applications
DMPP has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. DMPP has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and enhance dopamine release in the brain, which is important in the treatment of Parkinson's disease. Additionally, DMPP has been shown to modulate the activity of N,6-dimethyl-N-phenylpyridine-3-carboxamide, which are involved in the pathophysiology of schizophrenia.
Properties
IUPAC Name |
N,6-dimethyl-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11-8-9-12(10-15-11)14(17)16(2)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMCXEWNKFLILB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7508824.png)



![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508875.png)
![N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508876.png)

![N-[(2-fluorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508893.png)

![N-[(4-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508904.png)
